2-(2,3-dihydro-1H-indol-5-yl)acetic acid
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Overview
Description
2-(2,3-dihydro-1H-indol-5-yl)acetic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-5-yl)acetic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole ring into more oxidized forms, potentially forming quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroindole compounds .
Scientific Research Applications
2-(2,3-dihydro-1H-indol-5-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound’s potential therapeutic effects are being explored in various medical research fields.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways for this compound are still under investigation, but it is believed to modulate cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in growth regulation.
2-oxindole-3-acetic acid: Another indole derivative with similar structural features.
Uniqueness
2-(2,3-dihydro-1H-indol-5-yl)acetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-indol-5-yl)acetic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,11H,3-4,6H2,(H,12,13) |
InChI Key |
SPTRTTYYZULVST-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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